
Dibenz(a,h)anthracen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,h)anthracen-7-ol is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14O. It is a derivative of dibenz(a,h)anthracene, which consists of five fused benzene rings. This compound is known for its stability and low volatility, and it is commonly found in solid form, often bound to particulates in polluted air, soil, or sediment .
Vorbereitungsmethoden
The synthesis of dibenz(a,h)anthracen-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of related compounds like 7H-dibenz[a,kl]anthracen-7-one has been reported to involve cyclization reactions catalyzed by metal catalysts such as InCl3 under solvent-free conditions . Industrial production methods may involve similar cyclization reactions, often optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Dibenz(a,h)anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Dibenz(a,h)anthracen-7-ol has several scientific research applications across various fields. In chemistry, it is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is studied for its potential genotoxic and carcinogenic effects, as it can intercalate into DNA and cause mutations . Additionally, it is used in environmental studies to monitor pollution levels and the presence of PAHs in different ecosystems .
Wirkmechanismus
The mechanism by which dibenz(a,h)anthracen-7-ol exerts its effects involves its ability to intercalate into DNA, leading to mutations and potential carcinogenic effects. This intercalation disrupts the normal structure of DNA, causing errors during replication and transcription. The compound’s genotoxic effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .
Vergleich Mit ähnlichen Verbindungen
Dibenz(a,h)anthracen-7-ol is similar to other polycyclic aromatic hydrocarbons such as dibenz(a,j)anthracene and dibenz(a,c)anthracene. These compounds share a similar structure, consisting of fused benzene rings, and exhibit similar genotoxic and carcinogenic properties . this compound is unique in its specific molecular structure and the position of the hydroxyl group, which can influence its reactivity and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
63041-68-9 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
naphtho[1,2-b]phenanthren-14-ol |
InChI |
InChI=1S/C22H14O/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13,23H |
InChI-Schlüssel |
WEWYKLLGYQXFFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)
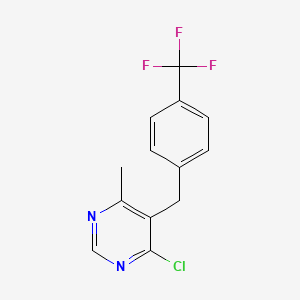
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)

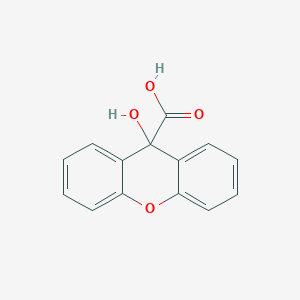
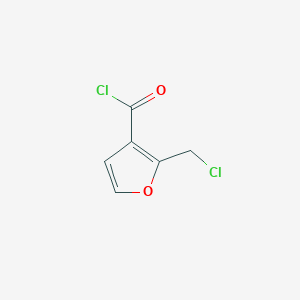
![Benzyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13944609.png)


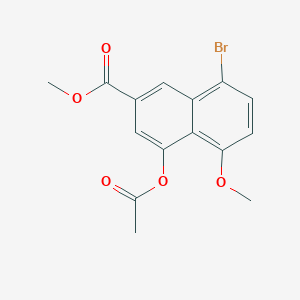
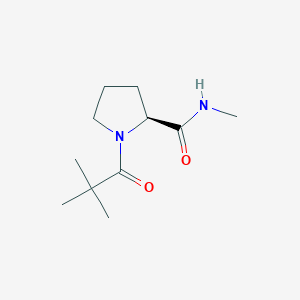

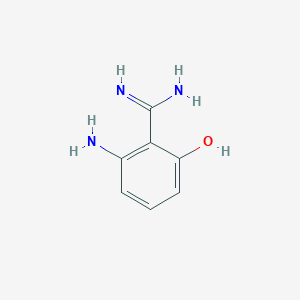
![3-(5-{4-Chlorophenyl}-[1,3,4]oxadiazole-2-yl)-2,5-difluoropyridine](/img/structure/B13944647.png)
